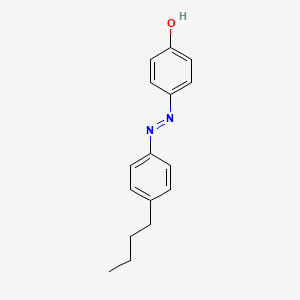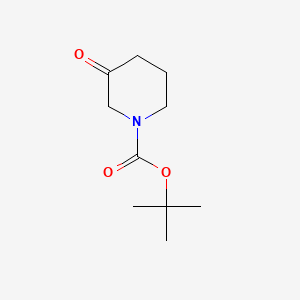
1-Boc-3-piperidone
Descripción general
Descripción
1-Boc-3-piperidone, also known as tert-Butyl 3-oxopiperidine-1-carboxylate, is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is a derivative of piperidine and is widely used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Mecanismo De Acción
Target of Action
1-Boc-3-piperidone, also known as tert-Butyl 3-oxopiperidine-1-carboxylate , is a biochemical reagent used in the synthesis of chiral compounds . The primary targets of this compound are the chiral centers in organic molecules, where it aids in the stereocontrolled synthesis .
Mode of Action
This compound interacts with its targets by participating in the formation of chiral centers in organic molecules . It is used as a reagent in the synthesis of these compounds, contributing to the stereocontrolled formation of the chiral centers . The exact mode of action can vary depending on the specific synthesis process and the other reagents involved.
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the particular synthesis process in which it is used. As a reagent used in the stereocontrolled synthesis of chiral compounds , it can be involved in a variety of biochemical pathways related to the production of these compounds. The downstream effects would also depend on the specific compounds being synthesized.
Result of Action
The result of this compound’s action is the formation of chiral compounds through stereocontrolled synthesis . The molecular and cellular effects of this action would depend on the specific chiral compounds that are produced.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other reagents. For example, the synthesis process involving this compound is typically carried out under controlled laboratory conditions . Changes in these conditions could potentially affect the action of this compound and the efficacy of the synthesis process.
Análisis Bioquímico
Biochemical Properties
1-Boc-3-piperidone plays a significant role in biochemical reactions, particularly in the synthesis of chiral compounds. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with immobilized ω-transaminases, which are enzymes capable of transferring an amino group from an amine donor to an acceptor containing a carbonyl functionality in the presence of pyridoxal-5’-phosphate as a cofactor . This interaction is crucial for the synthesis of enantiomerically pure chiral amines, which are valuable intermediates for the production of bioactive compounds with pharmacological properties.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with ω-transaminases can lead to the production of chiral amines, which in turn can modulate cellular activities . Additionally, this compound’s role in the synthesis of chiral compounds can impact cellular functions by providing essential intermediates for the production of bioactive molecules.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. The compound exerts its effects through binding interactions with ω-transaminases, leading to the transfer of amino groups and the synthesis of chiral amines . This process involves enzyme inhibition or activation, depending on the specific reaction conditions and the presence of cofactors such as pyridoxal-5’-phosphate. These interactions can result in changes in gene expression and cellular metabolism, further influencing the compound’s biochemical properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is stable under recommended storage conditions, typically at temperatures between 2-8°C Its long-term effects on cellular function can vary depending on the experimental conditions and the duration of exposure
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound exhibits a range of biological activities, including antimicrobial and antipsychotic effects . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the appropriate dosage for specific applications. Threshold effects and dose-response relationships should be carefully evaluated to ensure the compound’s safety and efficacy in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into bioactive compounds. The compound’s interaction with ω-transaminases and pyridoxal-5’-phosphate is a key aspect of its metabolic pathway . These interactions can influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical properties and effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. Studies have shown that this compound is transported efficiently within cells, allowing it to reach its target sites and exert its biochemical effects
Subcellular Localization
This compound’s subcellular localization is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s interactions with enzymes and biomolecules, ultimately affecting its biochemical properties and cellular effects .
Métodos De Preparación
1-Boc-3-piperidone can be synthesized through various methods. One common approach involves the amination of the prochiral precursor this compound using immobilized ω-transaminases, isopropylamine as the amine donor, and pyridoxal-5’-phosphate as a cofactor . Another method involves the reduction of 1-benzyl-3-piperidone using palladium on carbon under hydrogen pressure, followed by Boc protection . Industrial production methods often focus on optimizing yield and enantiomeric excess, making use of catalytic and enzymatic processes .
Análisis De Reacciones Químicas
1-Boc-3-piperidone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions often yield hydroxyl derivatives, such as 1-Boc-3-hydroxypiperidine.
Substitution: It can undergo nucleophilic substitution reactions, forming various substituted piperidines.
Common reagents used in these reactions include aluminum isopropylate, sodium borohydride, and palladium on carbon . Major products formed from these reactions include chiral amines and hydroxyl derivatives .
Aplicaciones Científicas De Investigación
1-Boc-3-piperidone is extensively used in scientific research due to its versatility:
Comparación Con Compuestos Similares
1-Boc-3-piperidone can be compared with other similar compounds, such as:
1-Boc-4-piperidone: Similar in structure but differs in the position of the carbonyl group.
1-N-Boc-2-piperidone: Another derivative with a different substitution pattern.
1-Benzyl-4-piperidone: Contains a benzyl group instead of a Boc group.
The uniqueness of this compound lies in its specific substitution pattern, which makes it particularly useful in the synthesis of chiral compounds and bioactive molecules .
Propiedades
IUPAC Name |
tert-butyl 3-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFXIGDBUBXKEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373568 | |
| Record name | 1-Boc-3-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98977-36-7 | |
| Record name | 1-Boc-3-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-oxopiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1-Boc-3-piperidone of interest in biocatalysis?
A1: this compound serves as a valuable precursor for synthesizing chiral N-heterocyclic molecules, particularly those containing amino groups like 3-aminopiperidine. These chiral amines are crucial building blocks for various bioactive compounds with pharmacological applications []. Utilizing enzymes like ω-transaminases (ω-TAs) allows for the asymmetric synthesis of these valuable chiral amines, making this compound a key substrate in this process.
Q2: How is this compound used with ω-transaminases?
A2: ω-transaminases catalyze the transfer of an amino group from an amine donor to a ketone acceptor, such as this compound. This reaction produces the desired chiral amine, in this case, a specific enantiomer of 3-amino-1-Boc-piperidine []. Researchers are exploring different ω-TAs, like ATA-W12 from Caulobacter sp., which exhibit promising activity and selectivity towards this compound conversion [].
Q3: What are the advantages of using ω-transaminases with this compound for chiral amine synthesis?
A3: Employing ω-transaminases with this compound offers several advantages:
- One-step synthesis: Compared to multi-step chemical synthesis, this enzymatic approach achieves the desired product in a single step [], simplifying the process and potentially reducing costs.
- High enantioselectivity: ω-transaminases can exhibit high selectivity towards producing a specific enantiomer of the target chiral amine, a crucial factor for pharmaceutical applications where only one enantiomer might have the desired biological activity [].
- Sustainable chemistry: This enzymatic method aligns with green chemistry principles as it utilizes milder reaction conditions, avoids harsh chemicals, and often shows high atom economy, making it a more environmentally friendly alternative [].
Q4: What are the challenges in using ω-transaminases with this compound, and how are researchers addressing them?
A4: Despite the advantages, challenges remain in utilizing ω-transaminases effectively. Some ω-TAs might have low activity or stability under industrial conditions. To address this, researchers are:
- Discovering novel enzymes: Screening diverse sources like soil metagenomes has led to the discovery of novel ω-TAs with improved properties, like ATA-W12, which demonstrates high stability at 40 °C [].
- Engineering enzyme properties: Techniques like site-saturation mutagenesis allow for targeted modifications of the enzyme's structure. For example, the Q192G mutation in a ω-TA from Chloroflexi bacterium significantly enhanced its activity towards this compound conversion [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

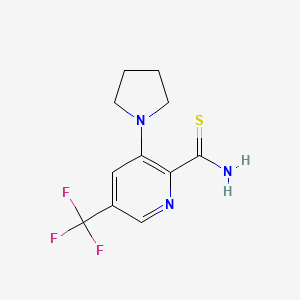
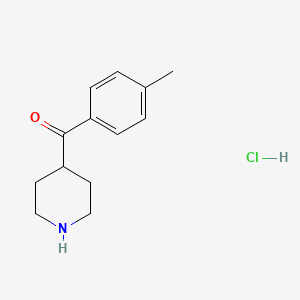
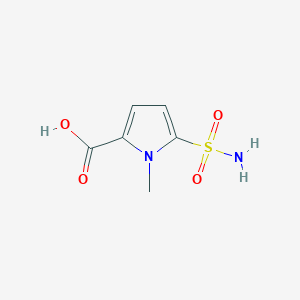
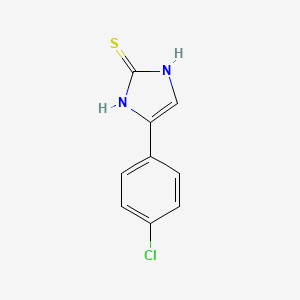

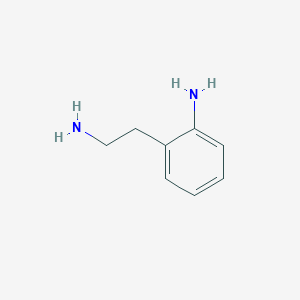
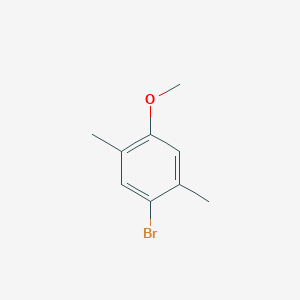

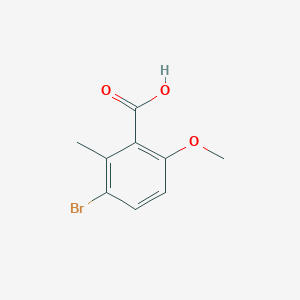
![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B1272265.png)


